molecular formula C9H5N3O2 B3285272 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- CAS No. 800401-57-4

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-

Cat. No.: B3285272
CAS No.: 800401-57-4
M. Wt: 187.15 g/mol
InChI Key: JRUYFJROYXAOAW-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- (C₁₁H₆N₃O₂) is a heterocyclic organic compound characterized by a pyrrolo[2,3-b]pyridine core substituted with a carboxylic acid group at position 2 and a cyano group at position 5. The compound is structurally related to indole and pyridine derivatives, combining aromaticity with polar functional groups that enhance its utility in medicinal chemistry and materials science. The parent compound, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, is a yellow solid with low solubility, suggesting that the 6-cyano variant may exhibit similar physical properties unless modified by the electron-withdrawing cyano group .

Properties

IUPAC Name

6-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-2-1-5-3-7(9(13)14)12-8(5)11-6/h1-3H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUYFJROYXAOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a practical synthesis involves the use of palladium-catalyzed cyanation followed by reduction sequences . Industrial production methods may involve modifications of established synthetic routes to optimize yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Core Structure Variations

The pyrrolo[2,3-b]pyridine core differs from pyrrolo[2,3-c]pyridine (e.g., compounds 10a–c in ) in the position of the nitrogen atom within the fused ring system. This distinction affects electronic properties and reactivity. For example, the [2,3-b] isomer places the nitrogen in a position that may enhance hydrogen-bonding interactions, whereas the [2,3-c] isomer alters the electron density distribution .

Substituent Effects

  • 6-Cyano vs. 5-Substituents: The 6-cyano group in the target compound contrasts with 5-substituted analogs (e.g., 5-chloro, 5-methoxy, or 5-bromo derivatives). The cyano group’s electron-withdrawing nature may increase the acidity of the carboxylic acid group compared to electron-donating substituents like methoxy. This could influence solubility and reactivity in coupling reactions .
  • Synthetic Yields: Substituted pyrrolo[2,3-c]pyridine-2-carboxylic acids (e.g., 10a–c) show variable yields (95% for unsubstituted, 71% for 5-chloro, 80% for 5-methoxy), suggesting that steric and electronic factors at position 5 significantly impact reaction efficiency.

Functional Group Reactivity

  • Cyano Group: The 6-cyano substituent offers unique reactivity, such as conversion to amines (via reduction) or carboxylic acids (via hydrolysis), expanding its utility in multi-step syntheses. In contrast, 5-bromo or 5-chloro derivatives (e.g., A209292 in ) are more suited for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
  • Carboxylic Acid :
    The carboxylic acid at position 2 enables salt formation or esterification, common strategies to improve solubility or facilitate conjugation in drug design .

Solubility and Stability

While the parent compound exhibits low solubility, the 6-cyano group’s polarity may marginally improve aqueous solubility. However, direct data are unavailable. Comparatively, 5-methoxy derivatives (e.g., 10c) may show enhanced solubility due to the electron-donating methoxy group, whereas 5-chloro or 5-bromo analogs are likely less soluble .

Comparative Data Table

Compound Name Core Structure Substituent Position Substituent Type Yield (%) Key Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid [2,3-b] N/A None N/A Intermediate for APIs, dyes
6-Cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [2,3-b] 6 Cyano N/A Functionalizable intermediate
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c] 5 Chloro 71 Synthetic intermediate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid [2,3-b] 5 Bromo N/A Cross-coupling reactions

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano- (CAS No. 800401-57-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₆N₄O₂
  • Molecular Weight : 186.16 g/mol
  • CAS Number : 800401-57-4

1H-Pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of various biological targets, including fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK interacting kinase). These targets are implicated in cancer progression and cellular signaling pathways.

FGFR Inhibition

Recent studies have demonstrated that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, indicating strong potential for cancer therapy targeting these receptors .

TNIK Inhibition

Additionally, the compound has shown high inhibition against TNIK with some derivatives achieving IC50 values lower than 1 nM. This inhibition is associated with the suppression of IL-2 secretion, suggesting a role in modulating immune responses .

Biological Activity Data

The following table summarizes the biological activity of selected derivatives of 1H-Pyrrolo[2,3-b]pyridine:

CompoundTargetIC50 (nM)Effect
4h FGFR17Inhibits cell proliferation in breast cancer cells
4h FGFR29Induces apoptosis in tumor cells
4h FGFR325Reduces migration and invasion of cancer cells
Compound A TNIK<1Inhibits IL-2 secretion

Case Study 1: Anticancer Activity

A study evaluated the effects of various pyrrolo[2,3-b]pyridine derivatives on breast cancer cell lines (4T1). Compound 4h significantly inhibited cell proliferation and induced apoptosis. The study concluded that these compounds could serve as promising leads for developing new cancer therapies .

Case Study 2: Immunomodulatory Effects

In another investigation focusing on the immunomodulatory properties of these compounds, a series of derivatives were tested for their ability to inhibit IL-2 secretion. The results indicated that certain compounds could effectively modulate immune responses, which may have implications for autoimmune diseases and cancer immunotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-

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